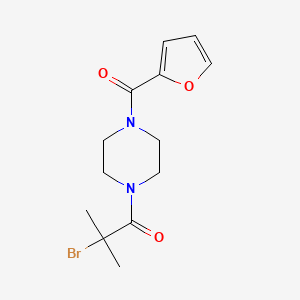

1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine

説明

1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine is a piperazine derivative characterized by a 2-furoyl group at the 4-position and a 2-bromo-2-methylpropanoyl moiety at the 1-position of the piperazine ring. Piperazine derivatives are widely studied for their pharmacological versatility, with modifications to the acyl or aryl substituents influencing biological activity, solubility, and receptor affinity . The bromine atom in the propanoyl group may enhance electrophilic reactivity or serve as a leaving group in synthetic pathways, while the methyl group contributes to steric effects and metabolic stability. This compound is structurally related to antihypertensive agents like prazosin (1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-furoyl)piperazine) and anticancer piperazine–oxazole hybrids, where 1-(2-furoyl)piperazine derivatives exhibit cytotoxic activity with IC50 values as low as 0.09 μM .

特性

IUPAC Name |

2-bromo-1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O3/c1-13(2,14)12(18)16-7-5-15(6-8-16)11(17)10-4-3-9-19-10/h3-4,9H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNDXHBTRZHQFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine typically involves the following steps:

Formation of 2-Bromo-2-methylpropanoyl chloride: This can be achieved by reacting 2-bromo-2-methylpropanoic acid with thionyl chloride under reflux conditions.

Acylation of Piperazine: The resulting 2-bromo-2-methylpropanoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(2-Bromo-2-methylpropanoyl)piperazine.

Furoylation: Finally, the 1-(2-Bromo-2-methylpropanoyl)piperazine is reacted with 2-furoyl chloride in the presence of a base to yield the target compound, 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

化学反応の分析

Types of Reactions: 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 2-bromo-2-methylpropanoyl group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The furoyl group can undergo oxidation reactions to form furan derivatives.

Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Nucleophilic Substitution: Substituted piperazine derivatives.

Oxidation: Furan derivatives with various functional groups.

Reduction: Alcohol derivatives of the original compound.

科学的研究の応用

1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Material Science: The compound’s unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding in biological systems.

作用機序

The mechanism of action of 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine depends on its application:

Medicinal Chemistry: It may interact with specific receptors or enzymes, modulating their activity. The bromine atom and furoyl group can play crucial roles in binding interactions.

Material Science: The compound’s electronic properties can influence its behavior in materials, affecting conductivity or light absorption.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Piperazine derivatives are often modified at the 1- and 4-positions to tune their properties. Below is a comparative analysis of key analogues:

1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine

- Structure : Features a brominated benzyl group at the 1-position and a furylmethyl group at the 4-position.

- Key Differences: Unlike the target compound’s brominated acyl group, this analogue uses a brominated aromatic substituent.

1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine

- Structure : Contains a 5-bromo-2-fluorobenzoyl group and a methyl group on the piperazine.

- Key Differences: The bromine and fluorine on the benzoyl ring increase electronegativity and metabolic stability compared to the target compound’s aliphatic bromo-propanoyl group. Such halogenated aryl groups are common in receptor antagonists .

1-(2-Furoyl)-4-(3-methylcyclohexyl)piperazine

- Structure : Retains the 2-furoyl group but substitutes the 4-position with a 3-methylcyclohexyl group.

- Key Differences : The bulky cyclohexyl group may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in GPR55 antagonists .

p-MPPI and p-MPPF

- Structure : 4-(2'-methoxyphenyl)-piperazine derivatives with iodobenzamido (p-MPPI) or fluorobenzamido (p-MPPF) groups.

- Key Differences : These compounds act as competitive serotonin-1A receptor antagonists, demonstrating how electron-withdrawing substituents (e.g., iodine, fluorine) fine-tune receptor affinity and antagonism .

Anticancer Activity

- The target compound’s structural cousin, 1-(2-furoyl)piperazine, is part of cytotoxic hybrids with IC50 values in the micromolar range, suggesting that bromination at the propanoyl position could modulate potency or selectivity .

- Comparison: Analogues like HBK14–HBK19 () with phenoxy and methoxyphenyl groups exhibit dopamine D2 receptor affinity, highlighting how substituent polarity impacts CNS targeting .

Receptor Binding and Antagonism

- The serotonin-1A antagonists p-MPPI and p-MPPF (ID50 values: 3–5 mg/kg) demonstrate that halogenation and aryl groups critically influence in vivo efficacy .

- Comparison: The target compound’s bromo-propanoyl group may confer distinct pharmacokinetics, such as prolonged half-life or reduced off-target effects compared to fluorinated or iodinated analogues.

生物活性

1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biochemical properties, and therapeutic implications, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a furoyl group and a bromo-acyl moiety. Its chemical structure allows for various interactions with biological targets, influencing its pharmacological profile.

1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine exhibits its biological effects through several mechanisms:

- Nucleophilic Substitution: The bromine atom in the compound can act as a leaving group in nucleophilic substitution reactions, allowing the compound to interact with various biomolecules.

- Enzyme Inhibition: It has been suggested that this compound may inhibit enzymes involved in key metabolic pathways, potentially affecting cellular signaling and gene expression .

Antimicrobial Properties

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, with minimal hemolytic toxicity, suggesting a favorable safety profile for potential therapeutic use .

| Compound | Bacterial Strain | Inhibition Zone (mm) | Hemolysis (%) |

|---|---|---|---|

| 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine | E. coli | 15 ± 0.5 | 5.52 |

| 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine | S. aureus | 18 ± 0.3 | 4.35 |

Anti-inflammatory Effects

Preliminary studies have suggested that similar compounds exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of immune responses . The specific anti-inflammatory pathways activated by this compound remain to be fully elucidated.

Study on Antibacterial Activity

A study evaluated the antibacterial efficacy of several piperazine derivatives, including 1-(2-Bromo-2-methylpropanoyl)-4-(2-furoyl)piperazine. The results indicated that this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with concentrations yielding effective inhibition comparable to established antibiotics like ciprofloxacin .

Pharmacokinetics and Dosage Effects

Research into the pharmacokinetics of this compound reveals that its absorption and metabolism may vary significantly based on dosage. Lower doses showed minimal effects on cellular functions, while higher doses resulted in pronounced changes in cell signaling pathways and gene expression profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。